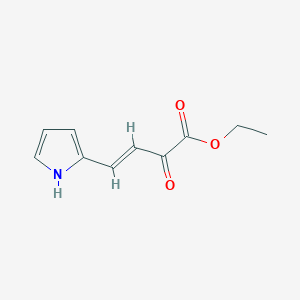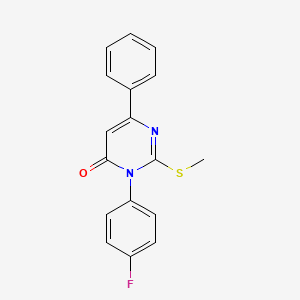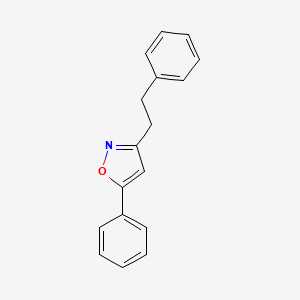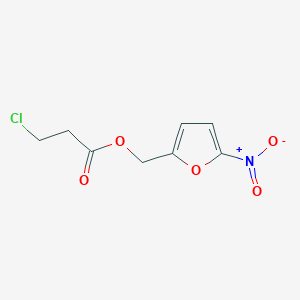
(5-Nitrofuran-2-yl)methyl 3-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitrofuran-2-yl)methyl 3-chloropropanoate: is a chemical compound with the molecular formula C8H8ClNO5 . It is an ester consisting of a nitrofuran ring linked to a 3-chloropropanoate group through a methyl linkage . This compound is part of the nitrofuran family, known for their broad-spectrum antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with 3-chloropropanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrofuran ring can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidative derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Substituted derivatives at the chloropropanoate moiety.
Scientific Research Applications
Chemistry: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is used as a building block in the synthesis of more complex organic molecules .
Biology: In biological research, this compound is used to study the effects of nitrofuran derivatives on cellular processes .
Medicine: The antibacterial properties of nitrofuran derivatives make this compound a potential candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate involves the reduction of the nitro group to reactive intermediates that can interact with bacterial DNA, proteins, and enzymes . These interactions disrupt essential cellular processes, leading to bacterial cell death . The compound targets multiple pathways, making it less prone to resistance development .
Comparison with Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Used to treat bacterial and protozoal infections.
Uniqueness: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is unique due to its specific ester linkage and the presence of a chloropropanoate group, which imparts distinct chemical reactivity and biological activity compared to other nitrofuran derivatives .
Properties
CAS No. |
13295-81-3 |
|---|---|
Molecular Formula |
C8H8ClNO5 |
Molecular Weight |
233.60 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl 3-chloropropanoate |
InChI |
InChI=1S/C8H8ClNO5/c9-4-3-8(11)14-5-6-1-2-7(15-6)10(12)13/h1-2H,3-5H2 |
InChI Key |
WOHKMXWHZYDNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


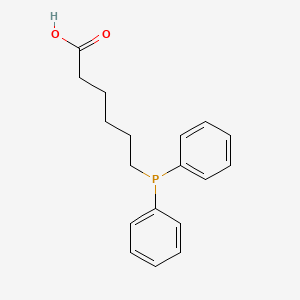
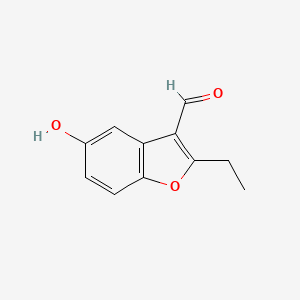

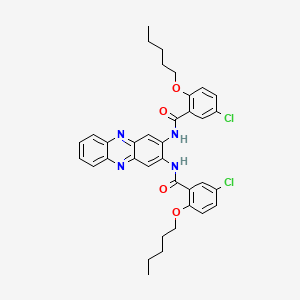

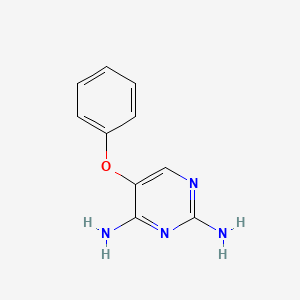
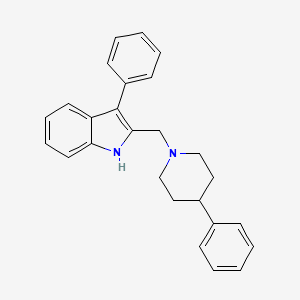
![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)
